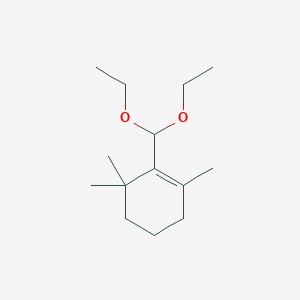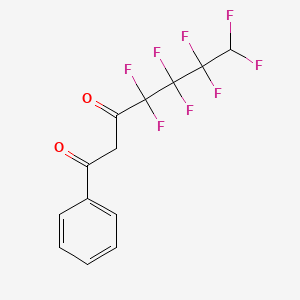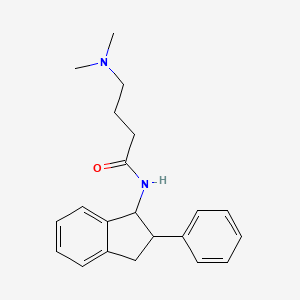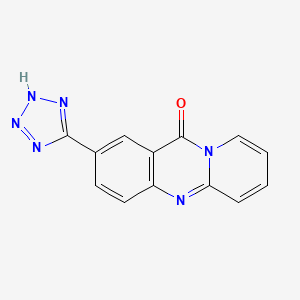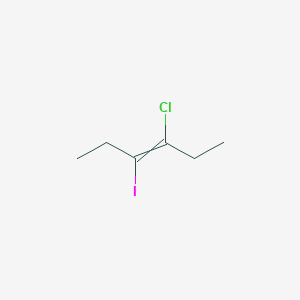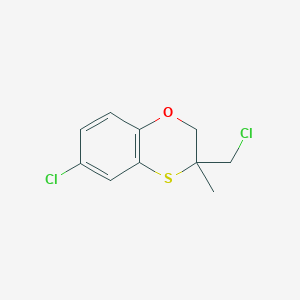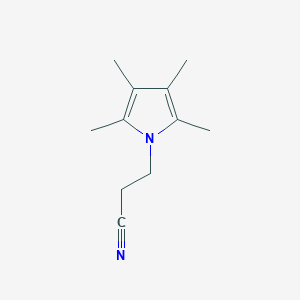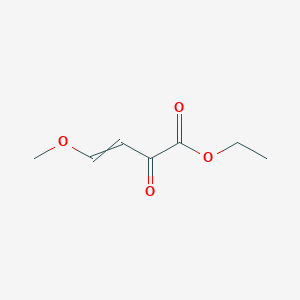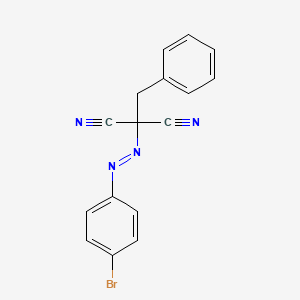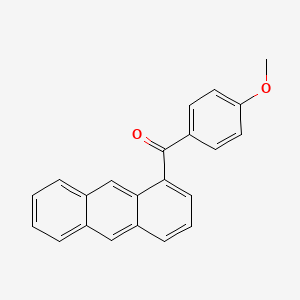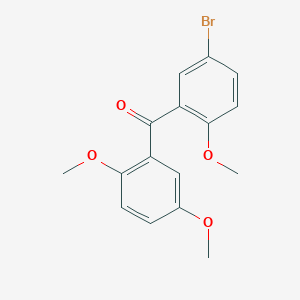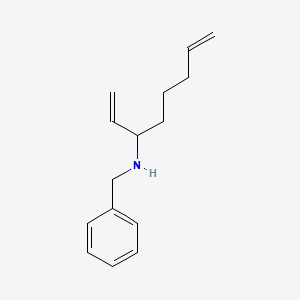
N-Benzylocta-1,7-dien-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzylocta-1,7-dien-3-amine is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This compound features a benzyl group attached to an octadienyl chain with an amine functional group
準備方法
Synthetic Routes and Reaction Conditions
N-Benzylocta-1,7-dien-3-amine can be synthesized through a multi-step process. One common method involves the reaction of octa-1,7-dien-3-amine with benzyl chloride under basic conditions. The reaction typically takes place in a solvent such as toluene or xylene, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound .
化学反応の分析
Types of Reactions
N-Benzylocta-1,7-dien-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzyl group can undergo electrophilic substitution reactions, while the amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like benzyl chloride for electrophilic substitution and alkyl halides for nucleophilic substitution are commonly employed
Major Products Formed
Oxidation: Oxidation can lead to the formation of benzyl alcohols or carboxylic acids.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substitution reactions can produce a variety of benzylated or alkylated derivatives
科学的研究の応用
N-Benzylocta-1,7-dien-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It is used in the production of polymers, catalysts, and other functional materials
作用機序
The mechanism of action of N-Benzylocta-1,7-dien-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
N-Benzylamine: A simpler analogue with only a benzyl group attached to the amine.
N-Octylamine: Contains an octyl chain instead of the octadienyl chain.
N-Benzyl-1,7-octadiene: Similar structure but lacks the amine group .
Uniqueness
N-Benzylocta-1,7-dien-3-amine is unique due to the presence of both the benzyl and octadienyl groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
63933-81-3 |
|---|---|
分子式 |
C15H21N |
分子量 |
215.33 g/mol |
IUPAC名 |
N-benzylocta-1,7-dien-3-amine |
InChI |
InChI=1S/C15H21N/c1-3-5-7-12-15(4-2)16-13-14-10-8-6-9-11-14/h3-4,6,8-11,15-16H,1-2,5,7,12-13H2 |
InChIキー |
QWQMAMGSIPQFQY-UHFFFAOYSA-N |
正規SMILES |
C=CCCCC(C=C)NCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
